3-Chloro-6-(trifluoromethyl)picolinonitrile

Description

BenchChem offers high-quality 3-Chloro-6-(trifluoromethyl)picolinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-6-(trifluoromethyl)picolinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-6-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3N2/c8-4-1-2-6(7(9,10)11)13-5(4)3-12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZIUVLZTCOQBQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Chloro-6-(trifluoromethyl)picolinonitrile physical properties

An In-depth Technical Guide to the Physical Properties of 3-Chloro-6-(trifluoromethyl)picolinonitrile

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physical and chemical properties of 3-Chloro-6-(trifluoromethyl)picolinonitrile, a key fluorinated building block for professionals in research, and drug development. This document is structured to deliver not just data, but also the scientific context and methodologies crucial for its practical application.

Chemical Identity and Structure

3-Chloro-6-(trifluoromethyl)picolinonitrile, also cataloged as 2-chloro-6-(trifluoromethyl)-3-pyridinecarbonitrile, is a substituted pyridine derivative. The presence of a chloro group, a trifluoromethyl group, and a nitrile group on the picoline framework makes it a versatile intermediate in organic synthesis.

-

IUPAC Name: 2-Chloro-6-(trifluoromethyl)pyridine-3-carbonitrile

-

CAS Number: 58318-70-0

-

Molecular Formula: C₇H₂ClF₃N₂[1]

The strategic placement of these functional groups significantly influences the molecule's reactivity and physical characteristics. The electron-withdrawing nature of the trifluoromethyl and nitrile groups, combined with the chloro substituent, renders the pyridine ring electron-deficient, which is a critical consideration for its synthetic applications.

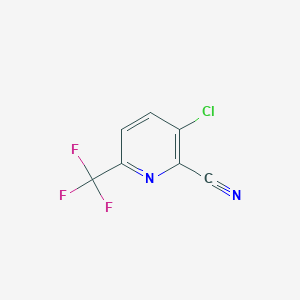

Caption: Structure of 3-Chloro-6-(trifluoromethyl)picolinonitrile.

Physicochemical Properties

The physical properties of a compound are critical for determining its appropriate handling, storage, and application in experimental settings. The data below has been aggregated from various sources.

| Property | Value | Source(s) |

| Appearance | Solid, Colorless to white crystals | [3] |

| Melting Point | 37-38 °C | [1] |

| Boiling Point | 74-76 °C at 1 mbar | [1] |

| Density (Predicted) | 1.51 ± 0.1 g/cm³ | [1] |

| Flash Point | 96.014 °C | [1] |

| Vapor Pressure | 0.051 mmHg at 25 °C | [1] |

| pKa (Predicted) | -6.61 ± 0.10 | [1] |

| Refractive Index (Predicted) | 1.483 | [1] |

| Storage Condition | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |

Spectroscopic Profile

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of organic compounds.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Chloro-6-(trifluoromethyl)picolinonitrile is expected to show characteristic absorption bands for its main functional groups. The functional group region (4000-1500 cm⁻¹) is of primary interest.

-

C≡N (Nitrile): A sharp, medium-intensity peak is expected in the range of 2260-2100 cm⁻¹.

-

C-F (Trifluoromethyl): Strong, characteristic absorptions are expected in the region of 1350-1100 cm⁻¹.

-

C-Cl (Chloro): A peak in the fingerprint region, typically between 800-600 cm⁻¹.

-

Aromatic C=C and C=N: Multiple peaks of variable intensity are expected in the 1600-1400 cm⁻¹ region, characteristic of the pyridine ring.

Caption: Key functional groups and their expected IR spectral regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals corresponding to the two aromatic protons on the pyridine ring. The chemical shifts will be influenced by the surrounding electron-withdrawing groups, likely appearing in the downfield region (δ 7.0-9.0 ppm).

-

¹³C NMR: The carbon NMR will show seven distinct signals for the seven carbon atoms. The carbon of the nitrile group (C≡N) will appear around δ 115-125 ppm, while the carbon of the trifluoromethyl group (-CF₃) will show a characteristic quartet due to coupling with the fluorine atoms. The aromatic carbons will resonate in the δ 120-160 ppm range.

-

¹⁹F NMR: The fluorine NMR is a powerful tool for analyzing fluorinated compounds. A single sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 206.55 g/mol . Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak with about one-third the intensity of the molecular ion peak is expected.

Methodologies for Physical Property Determination

To ensure data integrity, standardized experimental protocols are essential.

Workflow for Characterization

Caption: Experimental workflow for physical property determination.

Melting Point Determination (Capillary Method)

-

Sample Preparation: A small amount of the finely powdered, dry crystalline solid is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. A rapid heating rate is used initially, followed by a slower rate (1-2 °C per minute) as the expected melting point is approached.

-

Observation: The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting point range. A narrow melting point range is indicative of high purity.

Boiling Point Determination (Micro Method)

-

Setup: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is placed in the test tube with the open end down.

-

Heating: The test tube is attached to a thermometer and heated in a heating bath.

-

Observation: As the liquid is heated, a steady stream of bubbles will emerge from the capillary tube. The heat is then removed. The temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point. This occurs when the vapor pressure of the substance equals the atmospheric pressure.

Spectroscopic Analysis

-

FT-IR: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet, or analyzed as a thin film or solution. The sample is then placed in the beam of an FT-IR spectrometer to obtain the spectrum.

-

NMR: The compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is placed in an NMR tube and analyzed in an NMR spectrometer.

-

Mass Spectrometry: A dilute solution of the sample is introduced into the mass spectrometer, typically using techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

-

Storage: The compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent degradation.[1] It should be kept in a tightly sealed container in a dry and well-ventilated place.[4]

-

Handling: Use in a well-ventilated area.[5] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[6] Avoid inhalation of dust and contact with skin and eyes.[4][5] Wash hands thoroughly after handling.[5]

GHS Hazard Information

While a complete, verified GHS classification for this specific isomer is not uniformly available across all databases, related compounds with similar functional groups present known hazards. For instance, 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile is listed with the following hazards:

-

H302: Harmful if swallowed[2]

-

H315: Causes skin irritation[2]

-

H319: Causes serious eye irritation[2]

-

H335: May cause respiratory irritation[2]

Given the structural similarities, it is prudent to handle 3-Chloro-6-(trifluoromethyl)picolinonitrile with similar precautions.

Conclusion

3-Chloro-6-(trifluoromethyl)picolinonitrile is a crystalline solid with a distinct set of physical properties defined by its substituted pyridine structure. Its melting and boiling points, along with its spectroscopic profile, provide the necessary data for its identification, purity assessment, and effective use in synthetic chemistry. Adherence to appropriate safety and handling protocols is essential when working with this compound.

References

-

3-Pyridinecarbonitrile, 2-chloro-6-(trifluoromethyl)- - ChemBK. (2024). Retrieved from [Link]

-

Chemical Compound - 2- Amino-3,5 -dibromo-4-MethylPyridine (3430-29-3) Trader. (n.d.). Retrieved from [Link]

-

3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem. (n.d.). Retrieved from [Link]

-

3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile | C7H2ClF3N2 | CID 1473374 - PubChem. (n.d.). Retrieved from [Link]

-

6-Methoxy-3-(trifluoromethyl)picolinonitrile | C8H5F3N2O | CID 58645689 - PubChem. (2026). Retrieved from [Link]

-

SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

-

Organic Chemistry Ir And Nmr Cheat Sheet. (n.d.). Retrieved from [Link]

-

Organic Chemistry Ir And Nmr Cheat Sheet - Sema. (n.d.). Retrieved from [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). Retrieved from [Link]

-

Sanodal Deep Black Mlw Cas 58318 16 4 - henan newblue chemical co.,ltd. (n.d.). Retrieved from [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. (2019). Retrieved from [Link]

-

NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. (n.d.). Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile | C7H2ClF3N2 | CID 1473374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. acrospharma.co.kr [acrospharma.co.kr]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Nucleophilic Reactivity of 3-Chloro-6-(trifluoromethyl)picolinonitrile for Advanced Synthesis

An in-depth technical guide by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 3-chloro-6-(trifluoromethyl)picolinonitrile with common nucleophilic agents. This scaffold is a cornerstone in modern medicinal and materials chemistry due to the unique electronic properties conferred by its trifluoromethyl and cyano substituents. We will dissect the underlying principles governing its reactivity, focusing on the Nucleophilic Aromatic Substitution (SNAr) mechanism. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and mechanistic clarity to enable the strategic design and execution of synthetic routes involving this versatile building block.

Introduction: The Strategic Importance of the Picolinonitrile Scaffold

3-Chloro-6-(trifluoromethyl)picolinonitrile is a highly valuable heterocyclic building block. The pyridine core is a prevalent motif in pharmaceuticals, and its substitution pattern dictates biological activity and pharmacokinetic properties. The specific arrangement of a chloro leaving group and two powerful electron-withdrawing groups (EWG) at positions 2 (-CN) and 6 (-CF3) renders the C-3 position exceptionally susceptible to nucleophilic attack. This predictable and efficient reactivity makes it a preferred intermediate for introducing diverse functionalities in the synthesis of complex molecules, including active pharmaceutical ingredients and agrochemicals. This guide will explore the causality behind its reactivity and provide practical, validated methodologies for its application.

Molecular Architecture and Electronic Profile

The reactivity of 3-chloro-6-(trifluoromethyl)picolinonitrile is a direct consequence of its electronic structure. Understanding this is critical to predicting its behavior and optimizing reaction conditions.

Activating Effects of Electron-Withdrawing Groups

The pyridine ring is inherently electron-deficient compared to benzene, which already predisposes it to nucleophilic attack. The presence of the trifluoromethyl (-CF3) and cyano (-CN) groups profoundly amplifies this effect.

-

Inductive Effect (-I): The -CF3 group is one of the strongest inductively electron-withdrawing groups. It pulls electron density away from the ring through the sigma bond framework, increasing the electrophilicity of the ring carbons.

-

Resonance Effect (-M): The cyano group at C-2 and the ring nitrogen itself are capable of delocalizing the negative charge that develops during a nucleophilic attack. This stabilization of the reaction intermediate is the primary driver for the high reaction rates observed in SNAr reactions.

The synergy of these effects creates a highly electron-poor (electrophilic) aromatic system, primed for the addition of a nucleophile. The partial positive charge (δ+) at the C-3 carbon is significantly enhanced, making it the focal point for nucleophilic attack.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for this molecule is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process that is distinct from SN1/SN2 reactions.

The Meisenheimer Complex: The Key Intermediate

The rate-determining step of the SNAr mechanism is the initial attack of the nucleophile (Nu⁻) on the electron-deficient C-3 carbon. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is paramount; the -CN and -CF3 groups play a crucial role by delocalizing the negative charge, thereby lowering the activation energy of this step. The subsequent step, the expulsion of the chloride leaving group, is fast and restores the aromaticity of the ring.

Below is a diagram illustrating the generalized mechanism.

Caption: Generalized SNAr mechanism for 3-chloro-6-(trifluoromethyl)picolinonitrile.

Reactivity with Key Nucleophile Classes

The choice of nucleophile dictates the functionality introduced onto the picolinonitrile core. The general principle is that stronger nucleophiles react more readily. The reactions are typically run in the presence of a base to deprotonate the nucleophile (if it's not already anionic), increasing its nucleophilicity.

Nitrogen Nucleophiles (N-Substitution)

Reactions with amines are among the most common and synthetically useful transformations of this substrate. Primary and secondary aliphatic and aromatic amines readily displace the chloride to form 3-amino-6-(trifluoromethyl)picolinonitrile derivatives.

Causality of Experimental Choices:

-

Base: A non-nucleophilic base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) is often used. It is strong enough to deprotonate the amine or neutralize the HCl generated in situ, but it does not compete as a nucleophile.

-

Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are ideal. They effectively solvate the cation of the base, leaving a more "naked" and reactive nucleophile, thus accelerating the reaction.

Data Summary: N-Substitution Reactions

| Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |

| Aniline | K2CO3 | DMF | 80 | >95 |

| Morpholine | K2CO3 | MeCN | 60 | >98 |

| Benzylamine | Cs2CO3 | DMSO | 25-50 | ~90 |

| 4-Methoxyaniline | NaH | THF | 0-25 | >90 |

Oxygen Nucleophiles (O-Substitution)

Alcohols and phenols can also serve as effective nucleophiles, leading to the formation of valuable ether linkages. These reactions typically require a stronger base to deprotonate the hydroxyl group, forming a more potent alkoxide or phenoxide nucleophile.

Causality of Experimental Choices:

-

Base: Sodium hydride (NaH) is a common choice. It is a powerful, non-nucleophilic base that irreversibly deprotonates the alcohol/phenol, driving the reaction forward. Potassium tert-butoxide is another effective option.

-

Solvent: Anhydrous solvents like Tetrahydrofuran (THF) or DMF are required when using reactive bases like NaH to prevent quenching.

Data Summary: O-Substitution Reactions

| Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenol | NaH | THF | 0 to 60 | >95 |

| Methanol | NaOMe | MeOH | 50 | >90 |

| 4-Fluorophenol | K2CO3 | DMF | 100 | ~85 |

| Isopropanol | KOtBu | THF | 25 | ~88 |

Experimental Protocols & Methodologies

The following protocols are provided as self-validating systems, including in-process checks and characterization endpoints.

Protocol: Synthesis of 3-(phenylamino)-6-(trifluoromethyl)picolinonitrile

This procedure is a representative example of an N-arylation reaction.

Step-by-Step Methodology:

-

Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-6-(trifluoromethyl)picolinonitrile (1.0 eq), aniline (1.1 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration relative to the substrate).

-

Reaction Execution: Heat the reaction mixture to 80 °C under a nitrogen atmosphere.

-

In-Process Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 30% Ethyl Acetate/Hexanes eluent. The reaction is complete when the starting material spot has been fully consumed (typically 2-4 hours).

-

Workup: Cool the mixture to room temperature. Pour the reaction mixture into ice-water (10x the volume of DMF). A precipitate will form.

-

Purification: Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold hexanes. The product can be further purified by recrystallization from ethanol/water if necessary.

-

Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and LC-MS analysis.

Experimental Workflow Visualization

The following diagram outlines the logical flow from reaction setup to final product characterization.

Caption: A standard experimental workflow for SNAr reactions.

Conclusion

3-Chloro-6-(trifluoromethyl)picolinonitrile exhibits robust and predictable reactivity towards a wide range of nucleophiles via the SNAr mechanism. The powerful electron-withdrawing nature of the cyano and trifluoromethyl groups is the fundamental driver of this reactivity, enabling facile C-N, C-O, and C-S bond formation under generally mild conditions. The protocols and principles outlined in this guide provide a solid framework for chemists to leverage this versatile building block in the design and synthesis of novel, high-value molecules.

References

-

Title: Aromatic Nucleophilic Substitution. Source: Wikipedia URL: [Link]

- Title: Process for the preparation of 3-amino-6-(trifluoromethyl)pyridine derivatives.

Biological activity of 3-Chloro-6-(trifluoromethyl)picolinonitrile derivatives

An In-Depth Technical Guide to the Biological Activity of 3-Chloro-6-(trifluoromethyl)picolinonitrile Derivatives

Abstract

The 3-chloro-6-(trifluoromethyl)picolinonitrile scaffold represents a confluence of chemical motifs known to impart potent biological activity. The pyridine core is a ubiquitous feature in both pharmaceuticals and agrochemicals, while the trifluoromethyl, chloro, and nitrile functional groups each play critical roles in modulating a molecule's physicochemical properties and its interaction with biological targets. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity, making it a prized substituent in modern medicinal and agricultural chemistry.[1] This technical guide, intended for researchers, scientists, and professionals in drug and pesticide development, provides a comprehensive analysis of the potential biological activities of derivatives of this scaffold. By synthesizing findings from structurally analogous compounds, this document explores the herbicidal, insecticidal, fungicidal, and therapeutic potential, explains the causality behind experimental designs, and provides detailed protocols for biological evaluation.

Part 1: The Chemical Scaffold: A Foundation for Diverse Bioactivity

Introduction to Picolinonitriles

Picolinonitriles, substituted cyanopyridines, are versatile building blocks in organic synthesis and core components of many biologically active molecules. The pyridine ring, an aromatic heterocycle, is isosteric to benzene but possesses a nitrogen atom that can act as a hydrogen bond acceptor and influences the electronic distribution of the entire ring system. This feature is fundamental to its ability to interact with a wide array of biological receptors and enzymes.

Key Functional Groups and Their Influence

The specific combination of substituents on the 3-chloro-6-(trifluoromethyl)picolinonitrile core is critical to its potential bioactivity.

-

Trifluoromethyl (CF₃) Group: The strategic incorporation of a CF₃ group is a well-established method for optimizing lead compounds. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability by blocking sites of oxidative metabolism. Furthermore, the CF₃ group can improve cell membrane permeability and strengthen binding interactions with target proteins through favorable steric and electronic effects.[1]

-

Chloro (Cl) Group: As a halogen, the chloro group is a common substituent in bioactive compounds. Its electronegativity and size influence the electronic properties and overall conformation of the molecule. The presence of chlorine can have a significant effect on antimicrobial and other biological properties.[2]

-

Nitrile (CN) Group: The nitrile group is a polar, electron-withdrawing moiety that can participate in dipole-dipole interactions and hydrogen bonding. It can serve as a key binding element or as a precursor for other functional groups, such as carboxylic acids or tetrazoles, in derivative synthesis. Studies on glucosinolate-derived nitriles have demonstrated their potential for antifungal activity.[3]

Synthesis Strategies

The synthesis of trifluoromethylpyridine (TFMP) derivatives, including picolinonitriles, typically follows one of several established pathways. The most common methods include the construction of the pyridine ring from a trifluoromethyl-containing building block or the direct introduction of the trifluoromethyl group onto a pre-formed pyridine ring.[4] Chlorine/fluorine exchange reactions are also a viable route.[4]

A generalized workflow for the synthesis and screening of novel derivatives is presented below. This process begins with the selection of a core scaffold and proceeds through derivatization, biological screening, and optimization.

Caption: Generalized workflow for bioactive compound development.

Part 2: Agrochemical Applications

The structural features of 3-chloro-6-(trifluoromethyl)picolinonitrile derivatives suggest significant potential in agriculture as herbicides, insecticides, and fungicides.

Herbicidal Activity

Mechanism Insight from Analogs: The picolinic acid scaffold, closely related to picolinonitriles, is the basis for a major class of herbicides that function as synthetic auxins. These compounds mimic the plant hormone auxin, causing uncontrolled growth and ultimately leading to plant death.[5] For instance, replacing the 6-position chlorine atom of the herbicide clopyralid with a substituted pyrazolyl ring has yielded derivatives with broader weed control spectra.[5] Another relevant mechanism is the inhibition of the enzyme protoporphyrinogen oxidase (PPO). Phenylpyridine compounds, which are structurally similar, have demonstrated excellent PPO inhibitory activity.[6] The introduction of a 3-chloro-5-trifluoromethylpyridine moiety has been shown to be beneficial for creating stable interactions with the PPO enzyme.[6]

Structure-Activity Relationship (SAR): Studies on α-trifluoroanisole derivatives containing a phenylpyridine moiety have shown that herbicidal activity is highly dependent on the substitution pattern. For example, specific compounds achieved 100% inhibition against broadleaf weeds like Abutilon theophrasti at a dose of 37.5 g a.i./hm², outperforming the commercial standard fomesafen.[6] Similarly, bioassays of fluorine-containing 3-pyridylmethyl-2-phenyliminothiazolidine derivatives showed efficient herbicidal activities against a range of weeds at 50 mg L⁻¹.[7]

Experimental Protocol: Greenhouse Post-Emergence Herbicidal Assay

This protocol is designed to assess the efficacy of test compounds on various weed species after they have germinated and emerged from the soil. The choice of a post-emergence assay is critical for evaluating compounds intended to control existing weed infestations.

-

Plant Cultivation: Cultivate seeds of target weed species (e.g., Echinochloa crusgalli, Abutilon theophrasti) in plastic pots containing a standardized soil mix. Grow plants in a greenhouse under controlled conditions (e.g., 25±2 °C, 14h light/10h dark cycle) until they reach the 3-4 leaf stage.

-

Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., acetone) and then dilute with water containing a surfactant (e.g., Tween-20) to achieve the desired application concentrations (e.g., 37.5, 75, 150 g a.i./hm²).

-

Application: Spray the prepared solutions uniformly onto the foliage of the test plants using a cabinet sprayer. Include a negative control (solvent + surfactant only) and a positive control (commercial herbicide).

-

Evaluation: Keep the treated plants in the greenhouse for 14-21 days. Visually assess the herbicidal injury on a percentage scale, where 0% represents no effect and 100% represents complete plant death.

-

Data Analysis: Calculate the mean injury percentage for each treatment. This self-validating system, with its inclusion of positive and negative controls, ensures that observed effects are due to the test compound and not environmental factors or application artifacts.

Data Summary: Herbicidal Activity of Phenylpyridine Analogs

| Compound ID | Target Weed | Application Rate (g a.i./hm²) | Inhibition (%) | Reference |

| 7a | Abutilon theophrasti | 37.5 | 100 | [6] |

| 7j | Abutilon theophrasti | 37.5 | 100 | [6] |

| 7k | Amaranthus retroflexus | 37.5 | 100 | [6] |

| Fomesafen | Abutilon theophrasti | 37.5 | <90 | [6] |

Insecticidal and Repellent Properties

Mechanism Insight from Analogs: The chloropyridine core is a key feature of several insecticides, including the organophosphate chlorpyrifos-methyl, which acts as an acetylcholinesterase inhibitor.[8] This enzyme is critical for nerve function in insects, and its inhibition leads to paralysis and death. Additionally, studies on novel trifluoromethylphenyl amides (TFMPAs) have identified compounds with significant toxicity against mosquito larvae and adults, as well as repellent properties exceeding that of DEET.[9] While their exact mode of action may differ, it is likely to involve neurological targets.

Experimental Protocol: Mosquito Larval Toxicity Bioassay

This protocol evaluates the efficacy of compounds against the larval stage of mosquitoes, a common target for vector control programs.

-

Rearing: Maintain a colony of Aedes aegypti mosquitoes under standard laboratory conditions (27±1°C, 80±5% relative humidity, 12:12h light/dark cycle).

-

Solution Preparation: Prepare a stock solution of the test compound in ethanol or acetone. Make serial dilutions to create a range of test concentrations.

-

Bioassay: In a 24-well plate or small beaker, add 20-25 late 3rd or early 4th instar larvae to 50 mL of deionized water. Add the appropriate volume of the test compound solution to achieve the target concentration. Each concentration should be replicated 3-4 times. Include a solvent-only control.

-

Mortality Assessment: Record larval mortality at 24 and 48 hours post-treatment. Larvae are considered dead if they are immobile and do not respond to gentle probing.

-

Data Analysis: Use probit analysis to calculate the lethal concentration (LC₅₀), the concentration required to kill 50% of the larval population.

Data Summary: Repellent Activity of TFMPA Analogs against Aedes aegypti

| Compound ID | Minimum Effective Dosage (μmol/cm²) | Comparison | Reference |

| 6a | 0.013 (±0.006) | Better than DEET | [9] |

| 7b | 0.017 (±0.006) | Better than DEET | [9] |

| DEET | 0.026 (±0.005) | Standard | [9] |

Fungicidal Activity

Mechanism Insight from Analogs: The picolinonitrile scaffold is related to numerous heterocyclic compounds with known antifungal properties. For example, certain quinazolinone derivatives show significant activity against phytopathogenic fungi like Fusarium oxysporum.[10] Similarly, substituted 2-methyl-8-quinolinols are effective fungitoxic agents.[11] The precise mechanism can vary widely but often involves disruption of cell membrane integrity, inhibition of essential enzymes, or interference with cellular respiration.

Caption: Potential targets for antifungal compounds.

Experimental Protocol: Mycelial Growth Inhibition Assay

This fundamental in vitro assay quantifies a compound's ability to prevent the growth of a target fungus, providing a direct measure of its fungistatic or fungicidal activity.

-

Medium Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving. Allow it to cool to approximately 50-60°C.

-

Compound Incorporation: Add the test compound, dissolved in a small amount of a suitable solvent (e.g., DMSO), to the molten PDA to achieve the desired final concentrations (e.g., 50, 150, 300 mg/L). Pour the amended agar into sterile Petri dishes. A solvent control plate must be included.

-

Inoculation: Place a small mycelial plug (e.g., 5 mm diameter), taken from the edge of an actively growing culture of the target fungus (e.g., Rhizoctonia solani, Fusarium verticillioides), in the center of each PDA plate.[10]

-

Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.

-

Measurement: When the fungal colony in the control plate has reached a significant diameter (e.g., nearly covering the plate), measure the colony diameter in all plates.

-

Calculation: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C-T)/C] × 100, where C is the average colony diameter of the control and T is the average colony diameter of the treatment.

Part 3: Potential in Drug Development

Antimicrobial and Anticancer Potential

Insights from Related Structures: The prevalence of halogenated and trifluoromethylated heterocycles in medicine suggests that 3-chloro-6-(trifluoromethyl)picolinonitrile derivatives could have therapeutic applications. Tryptanthrin and its derivatives, which are quinazoline alkaloids, exhibit potent antimicrobial and antitumor activity.[12] Fluorinated analogs have been shown to inhibit the proliferation of various tumor cell lines and exhibit stronger antimicrobial effects than the parent compounds.[12]

Anticancer Mechanisms: A promising avenue for anticancer activity is proteasome inhibition. The proteasome is a cellular complex responsible for degrading unwanted or damaged proteins; its inhibition leads to apoptosis (programmed cell death) in cancer cells. Chloro(trifluoromethyl)aziridines have recently been identified as a novel class of proteasome inhibitors, with specific compounds showing low-micromolar IC₅₀ values against the β5 subunit of the proteasome.[13] Given the shared chloro and trifluoromethyl motifs, picolinonitrile derivatives could potentially be explored for similar activity.

Caption: The Ubiquitin-Proteasome pathway and its inhibition.

Experimental Protocol: In Vitro Antiproliferative Assay (Resazurin Method)

This is a common, fluorescence-based assay to measure cell viability and screen for cytotoxic or antiproliferative effects of test compounds on cancer cell lines.

-

Cell Culture: Culture a human cancer cell line (e.g., HCT-116) in an appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells into a 96-well microtiter plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

Viability Assessment: Add resazurin solution to each well and incubate for an additional 2-4 hours. Viable, metabolically active cells will reduce the blue resazurin to the pink, highly fluorescent resorufin.

-

Measurement: Measure the fluorescence intensity using a plate reader (e.g., 560 nm excitation / 590 nm emission).

-

Data Analysis: Express the results as a percentage of the vehicle control viability and calculate the IC₅₀ value, the concentration that inhibits cell proliferation by 50%.

Part 4: Conclusion and Future Directions

Based on robust evidence from structurally related compounds, the 3-chloro-6-(trifluoromethyl)picolinonitrile scaffold is a highly promising platform for the development of novel, biologically active agents. The confluence of a pyridine core with potent pharmacophores—the trifluoromethyl and chloro groups—suggests a broad spectrum of potential applications, from herbicides that target plant-specific enzymes to insecticides that disrupt insect nervous systems and potential therapeutics that inhibit fundamental cellular processes like the proteasome.

Future research should focus on the systematic synthesis and screening of a diverse library of 3-chloro-6-(trifluoromethyl)picolinonitrile derivatives. Key research directions include:

-

Broad-Spectrum Biological Screening: Empirically testing derivatives against a wide panel of weeds, insects, fungi, bacteria, and cancer cell lines to identify primary areas of activity.

-

Mechanism of Action Studies: For any identified "hits," elucidating the specific biological target and mechanism is crucial for rational lead optimization.

-

Structure-Activity Relationship (SAR) Elucidation: Systematically modifying the scaffold to understand how different substituents at various positions influence potency and selectivity.

-

Pharmacokinetic and Toxicological Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the general toxicity, of lead compounds to assess their potential for real-world application.

By pursuing these avenues, the full potential of this versatile chemical scaffold can be unlocked, leading to the development of next-generation solutions for agriculture and medicine.

References

-

Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. (2022-04-06). MDPI. [Link]

-

Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. (2023-08-14). MDPI. [Link]

-

Synthesis and herbicidal activities of fluorine-containing 3-pyridylmethyl-2-phenyliminothiazolidine derivatives. East China Normal University. [Link]

-

Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. (2021-09-01). MDPI. [Link]

-

Novel Class of Proteasome Inhibitors: In Silico and In Vitro Evaluation of Diverse Chloro(trifluoromethyl)aziridines. (2022-10-15). MDPI. [Link]

-

Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022-09-21). MDPI. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021-04-02). Semantic Scholar. [Link]

-

Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. [Link]

-

Insecticidal and repellent properties of novel trifluoromethylphenyl amides II. (2019-04). Pesticide Biochemistry and Physiology. [Link]

-

Antifungal Activity of 5-, 7-, and 5,7-Substituted 2-Methyl-8-Quinolinols. Antimicrobial Agents and Chemotherapy. [Link]

-

Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules. [Link]

-

Antifungal Activity of Glucosinolate-Derived Nitriles and Their Synergistic Activity with Glucosinolate-Derived Isothiocyanates Distinguishes Various Taxa of Brassicaceae Endophytes and Soil Fungi. (2023-07-24). MDPI. [Link]

-

Antioxidant, Antimicrobial, and Insecticidal Properties of a Chemically Characterized Essential Oil from the Leaves of Dittrichia viscosa L.. (2023-08-25). MDPI. [Link]

-

Insecticidal and Repellent Properties of Rapid-Acting Fluorine- Containing Compounds against Aedes aegypti Mosquitoes. (2023-06-13). Journal of Agricultural and Food Chemistry. [Link]

-

Synthesis and Biological Activities of C1-Substituted Acylhydrazone β-Carboline Analogues as Antifungal Candidates. (2024-07-29). MDPI. [Link]

-

Synthesis, Antifungal Activities and Qualitative Structure Activity Relationship of Carabrone Hydrazone Derivatives as Potential Antifungal Agents. Molecules. [Link]

-

Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. (2025-06-11). Scientific Reports. [Link]

-

Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024-05-08). ResearchGate. [Link]

-

Insecticidal Activities and GC-MS Analysis of the Selected Family Members of Meliaceae Used Traditionally as Insecticides. Journal of Toxicology. [Link]

-

Chlorpyrifos-methyl. PubChem. [Link]

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024-03-17). Frontiers in Chemistry. [Link]

-

Biological Activity and Probable Mechanisms of Action of Derivatives of Tryptanthrin and Mostotrin Alkaloids. (2022-12-01). Biochemistry (Moscow) Supplement Series A: Membrane and Cell Biology. [Link]

Sources

- 1. Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and herbicidal activities of fluorine-containing 3-pyridylmethyl-2-phenyliminothiazolidine derivatives - East China Normal University [pure.ecnu.edu.cn]

- 8. Chlorpyrifos-methyl | C7H7Cl3NO3PS | CID 21803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Insecticidal and repellent properties of novel trifluoromethylphenyl amides II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Antifungal Activity of 5-, 7-, and 5,7-Substituted 2-Methyl-8-Quinolinols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biological Activity and Probable Mechanisms of Action of Derivatives of Tryptanthrin and Mostotrin Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Safe Handling of 3-Chloro-6-(trifluoromethyl)picolinonitrile

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the essential safety and handling precautions for 3-Chloro-6-(trifluoromethyl)picolinonitrile. As a Senior Application Scientist, the following protocols are grounded in established safety principles and data from analogous chemical structures to ensure a self-validating system of laboratory safety.

Understanding the Compound: Hazard Identification and Risk Assessment

3-Chloro-6-(trifluoromethyl)picolinonitrile is a halogenated pyridine derivative, a class of compounds frequently utilized in pharmaceutical and agrochemical research. Its specific toxicological properties are not extensively documented in readily available literature; therefore, a cautious approach informed by data on structurally similar compounds is paramount. The primary hazards associated with this and similar compounds include irritation to the skin, eyes, and respiratory tract[1].

Key Hazard Statements for Structurally Related Compounds:

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

A thorough risk assessment should be conducted before any handling of 3-Chloro-6-(trifluoromethyl)picolinonitrile. This involves evaluating the quantities being used, the nature of the experimental procedures, and the potential for exposure.

Table 1: Summary of Potential Hazards

| Hazard Type | Description | Primary Routes of Exposure |

| Skin Irritation | May cause redness, itching, and inflammation upon contact[1]. | Dermal contact |

| Eye Irritation | Can lead to serious eye damage if direct contact occurs[1]. | Ocular contact |

| Respiratory Irritation | Inhalation of dust or vapors may irritate the respiratory system[1]. | Inhalation |

| Acute Toxicity (Oral) | While specific data is limited, related compounds show oral toxicity.[2] | Ingestion |

Prudent Laboratory Practices: Safe Handling and Personal Protective Equipment (PPE)

Adherence to stringent handling protocols is the cornerstone of mitigating the risks associated with 3-Chloro-6-(trifluoromethyl)picolinonitrile. The causality behind these measures is to prevent any direct contact with the substance.

2.1. Engineering Controls: The First Line of Defense

-

Ventilation: All manipulations of 3-Chloro-6-(trifluoromethyl)picolinonitrile should be performed in a well-ventilated area, preferably within a certified chemical fume hood[1][3][4]. This is crucial to minimize the concentration of any airborne particles or vapors, thereby reducing the risk of inhalation.

-

Eyewash Stations and Safety Showers: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate vicinity of the work area[3][4]. Immediate flushing is critical in the event of accidental exposure[5].

2.2. Personal Protective Equipment (PPE): A Non-Negotiable Requirement

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken.

Table 2: Recommended Personal Protective Equipment

| Body Part | Protection | Standard | Rationale |

| Eyes/Face | Chemical safety goggles or a face shield. | OSHA 29 CFR 1910.133 or EN166 | To prevent eye contact from splashes or airborne particles[4]. |

| Skin | Chemical-resistant gloves (e.g., nitrile). | To prevent dermal absorption and skin irritation[4][6]. | |

| Body | Laboratory coat. | To protect skin and personal clothing from contamination[4]. | |

| Respiratory | A NIOSH/MSHA-approved respirator may be necessary if engineering controls are insufficient or during spill cleanup. | OSHA 29 CFR 1910.134 or EN 149 | To prevent inhalation of dust or aerosols, especially when handling powders[4]. |

2.3. General Handling Procedures

-

Avoid all personal contact with the substance, including inhalation of dust or vapors[1].

-

Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed[1][7].

-

Wash hands thoroughly with soap and water after handling and before leaving the laboratory[1][3].

-

Keep containers securely sealed when not in use to prevent the release of vapors and to avoid contamination[1].

-

Use non-sparking tools and avoid sources of ignition, as some related compounds are combustible liquids[8][9].

Emergency Protocols: A Systematic Approach to Unforeseen Events

A clear and well-rehearsed emergency plan is essential for a prompt and effective response to any incidents involving 3-Chloro-6-(trifluoromethyl)picolinonitrile.

3.1. Accidental Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes[5]. Remove contaminated clothing and wash it before reuse[1][3]. Seek medical attention if irritation persists[1].

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1][5]. Seek immediate medical attention[1].

-

Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing[1]. If the person feels unwell, seek medical advice[1].

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a glass of water to drink[1]. Seek immediate medical attention[8].

3.2. Spill Response

The appropriate response to a spill depends on its size and location.

-

Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal[6][8]. Clean the spill area thoroughly with a suitable solvent or detergent and water.

-

Major Spills: In the event of a large spill, evacuate the area immediately and prevent entry. Alert your institution's environmental health and safety department. Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.

Diagram 1: Emergency Response Workflow

Caption: A flowchart illustrating the decision-making process for responding to a spill or exposure incident.

Storage and Disposal: Ensuring Long-Term Safety

Proper storage and disposal are critical to prevent accidents and environmental contamination.

4.1. Storage Conditions

-

Store 3-Chloro-6-(trifluoromethyl)picolinonitrile in a tightly closed container in a cool, dry, and well-ventilated area[3][4][6].

-

Keep the compound away from incompatible materials, such as strong oxidizing agents[4].

-

The storage area should be secured and accessible only to authorized personnel[1].

4.2. Disposal Considerations

-

Dispose of waste material in accordance with all applicable federal, state, and local regulations.

-

Contaminated packaging should be treated as hazardous waste and disposed of accordingly[8]. Do not reuse empty containers.

-

Avoid releasing the chemical into the environment, as related compounds can be harmful to aquatic life[8].

References

-

Cole-Parmer. Material Safety Data Sheet - 2,6-Dichloro-3-(Trifluoromethyl)pyridine, 97%. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2-Chloro-3(trifluoromethyl)pyridine, 98+%. [Link]

-

MATHESON. MATERIAL SAFETY DATA SHEET - TRIFLUOROMETHANE. [Link]

-

Linde Gas. SAFETY DATA SHEET trans-1-Chloro-3,3,3-trifluoropropene. [Link]

-

Acros PharmaTech Limited. SAFETY DATA SHEET 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile. [Link]

-

University of Kentucky. Emergency Procedures for Incidents Involving Chemicals - Research Safety. [Link]

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. echemi.com [echemi.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 6. acrospharma.co.kr [acrospharma.co.kr]

- 7. produkte.linde-gas.at [produkte.linde-gas.at]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. fishersci.com [fishersci.com]

Discovery and history of 3-Chloro-6-(trifluoromethyl)picolinonitrile

The following technical guide details the discovery, synthesis, and application of 3-Chloro-6-(trifluoromethyl)picolinonitrile , a specialized pyridine intermediate used in advanced medicinal chemistry and agrochemical discovery.

CAS Registry Number: 1214333-69-3

Chemical Formula: C

Executive Summary & Strategic Value

In the landscape of halogenated pyridine building blocks, 3-Chloro-6-(trifluoromethyl)picolinonitrile represents a "privileged scaffold."[2] Its value lies in the precise arrangement of three distinct functionalities around the pyridine core:

-

2-Nitrile (CN): A versatile handle for hydrolysis (to acids/amides), reduction (to amines), or heterocycle formation (e.g., tetrazoles, oxadiazoles).

-

3-Chloro (Cl): Provides steric bulk and a handle for cross-coupling (Suzuki/Buchwald) or nucleophilic aromatic substitution (

) in specific conditions. -

6-Trifluoromethyl (CF

): Enhances lipophilicity and metabolic stability, blocking the metabolically vulnerable 6-position while electronically deactivating the ring, making the 2-position highly susceptible to nucleophilic attack if the nitrile is displaced or transformed.

This compound emerged prominently in the early 2010s as a key intermediate for CCR2 antagonists (treating inflammatory diseases) and shares structural homology with potent picolinic acid herbicides, making it a dual-use scaffold for pharma and agrochemical research.

Discovery and History

The formal documentation of 3-Chloro-6-(trifluoromethyl)picolinonitrile appears in the patent literature around 2011 . Unlike commodity pyridines (e.g., 2-chloropyridine) known for a century, this specific isomer was designed to meet the stringent structure-activity relationship (SAR) requirements of modern drug targets.

-

2010-2011 (The Genesis): The compound was registered with CAS (1214333-69-3) and disclosed in patent WO2011156554 by Janssen Pharmaceutica (Johnson & Johnson). The research team, seeking novel antagonists for the C-C chemokine receptor type 2 (CCR2), required a pyridine core that could support a cyclohexyl-azetidinyl side chain while resisting oxidative metabolism.

-

The Synthetic Challenge: Early synthesis was non-trivial due to the directing effects on the pyridine ring. Direct chlorination of 6-(trifluoromethyl)picolinonitrile often yields mixtures, and trifluoromethylation of 3-chloropicolinonitrile is chemically difficult. The solution involved a directed metallation strategy.[2]

Synthesis and Process Chemistry

The synthesis of this compound illustrates the evolution from "Discovery Scale" (gram quantities, high reliability) to "Process Scale" (cost/safety optimization).[2]

Discovery Route: The Metallation/Iodination Strategy

The original disclosed method relies on the high acidity of the C2 proton in 3-chloro-6-(trifluoromethyl)pyridine.

Protocol:

-

Precursor: 3-Chloro-6-(trifluoromethyl)pyridine.[3]

-

Lithiation: Treatment with LDA (Lithium Diisopropylamide) at -78°C selectively deprotonates the 2-position (ortho to the Nitrogen, stabilized by the inductive effect of the 3-Cl).

-

Quench: Iodine (

) is added to form the 2-iodo intermediate. -

Cyanation: The 2-iodo species undergoes Pd-catalyzed cyanation (using Zn(CN)

and Pd(PPh

Critique: While effective for library synthesis, this route is expensive (Pd catalyst) and hazardous at scale (LDA, cyanide).

Strategic Process Route: or Ammoxidation

For industrial scaling, researchers typically pivot to routes avoiding cryogenic lithiation.

-

Route A (Halogen Exchange): Starting from 2,3-dichloro-6-(trifluoromethyl)pyridine . The 2-chloro position is significantly more activated toward nucleophilic attack than the 3-chloro position due to the adjacent ring nitrogen. Selective displacement with CuCN or NaCN can yield the product.

-

Route B (Sandmeyer-Type): Starting from 3-amino-6-(trifluoromethyl)-2-picoline , followed by Sandmeyer chlorination and subsequent oxidation of the methyl group to nitrile (ammoxidation).

Visualization of Synthetic Pathways

The following diagram illustrates the logical flow of synthesis from commercially available precursors.

Figure 1: Synthetic pathways contrasting the Discovery Route (Solid lines) via iodination with the hypothetical Process Route (Dashed) via selective displacement.

Applications in Drug Development[4]

CCR2 Antagonism (Inflammation & Metabolic Disease)

The primary documented use of this intermediate is in the synthesis of CCR2 antagonists .

-

Mechanism: CCR2 is a chemokine receptor implicated in the recruitment of monocytes to sites of inflammation. Inhibition is a target for Type II Diabetes (reducing adipose tissue inflammation), atherosclerosis, and neuropathic pain.

-

Role of the Intermediate: The 3-Chloro-6-(trifluoromethyl)picolinonitrile moiety serves as the "head group." The nitrile is often hydrolyzed to a carboxylic acid or amide, which forms a critical hydrogen bond within the receptor pocket. The CF

group fills a hydrophobic sub-pocket, increasing potency.

Agrochemical Bioisosteres

Researchers in crop protection utilize this scaffold to design:

-

Picolinic Acid Herbicides: The structure is an analog of Clopyralid and Picloram. The addition of the 6-CF

group alters the auxin mimicry profile, potentially overcoming resistance or changing weed selectivity. -

Fungicides: Similar to Fluopicolide, the activated pyridine ring can be coupled with benzyl amines to create novel oomycete inhibitors.

Experimental Characterization Data

Note: Data summarized from patent examples and calculated properties.

| Property | Value | Notes |

| Appearance | Yellow to Off-White Solid | Crystalline form |

| Boiling Point | ~260°C (Predicted) | High thermal stability |

| Solubility | DCM, Ethyl Acetate, DMSO | Poor water solubility |

| Reactivity | High (C2-Nitrile) | Susceptible to hydrolysis |

| Storage | Inert Atmosphere (N | Protect from moisture |

Detailed Experimental Protocol (Lab Scale)

Objective: Synthesis of 3-Chloro-6-(trifluoromethyl)picolinonitrile via Iodination/Cyanation.

Step 1: Iodination

-

Setup: Flame-dry a 250 mL round-bottom flask; flush with Argon.

-

Reagents: Charge with 3-chloro-6-(trifluoromethyl)pyridine (1.0 eq) and anhydrous THF. Cool to -78°C.

-

Deprotonation: Add LDA (1.2 eq) dropwise over 20 mins. Stir for 1 hour at -78°C. Critical: Maintain temp < -70°C to prevent "dance" of the halogen.

-

Quench: Add solution of I

(1.3 eq) in THF. Warm to RT. -

Workup: Quench with sat. Na

S

Step 2: Cyanation

-

Reagents: Dissolve the 2-iodo intermediate (1.0 eq) in DMF (degassed).

-

Catalyst: Add Zn(CN)

(0.6 eq) and Pd(PPh -

Reaction: Heat to 90-100°C for 4-6 hours. Monitor by TLC/LCMS.

-

Purification: Cool, dilute with water, extract with EtOAc. Purify via silica gel chromatography (Hexane/EtOAc gradient).

References

-

Zhang, X., et al. (2011). Cyclohexyl-azetidinyl antagonists of CCR2. World Intellectual Property Organization, Patent WO2011156554A1 . Janssen Pharmaceutica NV.[2]

- Primary source for the discovery, synthesis protocol, and biological applic

-

ChemicalBook. (2025).[6] 3-Chloro-6-(trifluoromethyl)picolinonitrile Product Entry.

-

Source for physical property estimates and commercial availability.[2]

-

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1214333-69-3.

- Verification of chemical identity and registration d

Sources

- 1. 3-chloro-6-(trifluoromethyl)picolinonitrile – Ascendex Scientific, LLC [ascendexllc.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 页面加载中... [china.guidechem.com]

- 4. WO2011156554A1 - Cyclohexyl-azetidinyl antagonists of ccr2 - Google Patents [patents.google.com]

- 5. echemi.com [echemi.com]

- 6. 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile | 951753-87-0 [chemicalbook.com]

Theoretical Analysis of the Electronic Properties of 3-Chloro-6-(trifluoromethyl)picolinonitrile: A DFT-Based Approach

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive theoretical framework for investigating the electronic properties of 3-Chloro-6-(trifluoromethyl)picolinonitrile, a molecule of significant interest due to its trifluoromethylpyridine (TFMP) scaffold, which is prevalent in modern agrochemicals and pharmaceuticals.[1][2] Employing Density Functional Theory (DFT), we delineate a robust computational protocol to explore the molecule's structural and electronic characteristics. Key parameters such as Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and global reactivity descriptors are analyzed to predict the molecule's chemical reactivity, stability, and potential for intermolecular interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to understand and predict the behavior of complex organic molecules.

Introduction: The Significance of the Trifluoromethylpyridine Scaffold

The trifluoromethylpyridine (TFMP) moiety is a cornerstone in the development of high-performance agrochemicals and pharmaceuticals.[3] The inclusion of a trifluoromethyl (-CF3) group can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The -CF3 group is strongly electron-withdrawing, a property that profoundly influences the electronic landscape of the parent pyridine ring and, consequently, its reactivity and interaction profile.[1][4]

3-Chloro-6-(trifluoromethyl)picolinonitrile combines the TFMP scaffold with a chloro group and a picolinonitrile framework. Understanding the interplay of these functional groups on the molecule's electronic structure is paramount for rational drug design and the development of novel functional materials. Theoretical studies, particularly those using Density Functional Theory (DFT), offer a powerful, cost-effective, and precise means to probe these properties at the atomic level.[5][6] This guide establishes a validated computational workflow for characterizing this molecule, providing insights that can directly inform and guide empirical research.

Theoretical Background: Density Functional Theory as a Predictive Tool

Density Functional Theory (DFT) has emerged as the preeminent computational method for studying the electronic structure of molecules.[7][8] Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density, offering a remarkable balance of computational efficiency and accuracy. This makes it exceptionally well-suited for analyzing medium-to-large organic molecules like 3-Chloro-6-(trifluoromethyl)picolinonitrile.

Several key electronic properties derived from DFT calculations provide deep chemical insights:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity.[9] The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).[10] The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity.[9]

-

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It visually identifies electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions, which is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding and halogen bonding, and for understanding molecular recognition processes.[11]

-

Global Reactivity Descriptors: Calculated from HOMO and LUMO energies, these quantum-chemical parameters—such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω)—provide quantitative measures of a molecule's stability and reactivity.[6][12]

Computational Methodology: A Self-Validating Protocol

The following protocol outlines a reliable and reproducible workflow for the theoretical analysis of 3-Chloro-6-(trifluoromethyl)picolinonitrile. The choice of the functional and basis set is grounded in established best practices for similar halogenated and nitrogen-containing aromatic systems.[6][13]

Step-by-Step Computational Workflow

-

Structure Generation:

-

Construct the 3D molecular structure of 3-Chloro-6-(trifluoromethyl)picolinonitrile using a suitable molecular builder (e.g., Avogadro, GaussView). Ensure correct atom connectivity and initial stereochemistry. The picolinonitrile scaffold implies a nitrile (-C≡N) group at the C2 position of the pyridine ring.

-

-

Geometry Optimization:

-

Causality: The initial structure is a mere approximation. A full geometry optimization is required to find the molecule's most stable conformation, corresponding to a minimum on the potential energy surface.

-

Protocol: Perform a full geometry optimization without constraints using the B3LYP functional and the 6-311++G(d,p) basis set.

-

Justification: The B3LYP functional is a hybrid functional known for its robust performance in describing the electronic structure of organic molecules.[13][14] The 6-311++G(d,p) basis set is chosen for its high accuracy. The diffuse functions (++) are essential for accurately describing the delocalized electrons in the aromatic ring and the lone pairs of the nitrile and nitrogen atoms, while the polarization functions (d,p) account for the non-uniform distribution of electron density in chemical bonds, which is critical for the polar C-F and C-Cl bonds.[13]

-

-

Vibrational Frequency Analysis:

-

Causality: To ensure the optimized geometry represents a true energy minimum and not a transition state, a frequency calculation must be performed.

-

Protocol: Conduct a vibrational frequency analysis at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized structure.

-

Validation: A true minimum is confirmed by the absence of any imaginary frequencies in the output. The results also provide thermodynamic properties such as zero-point vibrational energy (ZPVE).

-

-

Electronic Property Calculation:

-

Causality: Once a validated structure is obtained, single-point energy calculations are performed to derive the electronic properties of interest.

-

Protocol: Using the optimized geometry, perform single-point calculations to obtain HOMO and LUMO energies, the molecular electrostatic potential, and other relevant electronic data.

-

Caption: Computational workflow for the theoretical analysis of electronic properties.

Results and Discussion: Unveiling the Electronic Landscape

This section discusses the expected results from the DFT calculations, providing a predictive analysis of the molecule's electronic character.

Frontier Molecular Orbitals (FMOs)

The FMOs dictate the molecule's ability to participate in chemical reactions. The strong electron-withdrawing nature of the -CF3, -Cl, and -CN groups is expected to lower the energies of both the HOMO and LUMO orbitals. The HOMO is likely to be distributed over the π-system of the pyridine ring, while the LUMO may have significant contributions from the regions around the electron-deficient carbons and the nitrile group.

| Parameter | Expected Value (eV) | Implication |

| EHOMO | ~ -7.5 to -8.5 | Moderate electron-donating ability |

| ELUMO | ~ -2.0 to -3.0 | Strong electron-accepting ability |

| Energy Gap (ΔE) | ~ 5.0 to 6.0 | High kinetic stability, low reactivity [9] |

A large HOMO-LUMO gap signifies that a significant amount of energy is required to excite an electron from the HOMO to the LUMO, indicating high molecular stability.[10]

Molecular Electrostatic Potential (MEP)

The MEP surface provides a visual guide to the molecule's reactive sites.

-

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They are expected to be localized on the nitrogen atom of the pyridine ring, the nitrogen of the nitrile group, and, to a lesser extent, the chlorine atom. These sites are the primary centers for hydrogen bonding and coordination.

-

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. Positive potential is anticipated on the hydrogen atoms of the pyridine ring and potentially on the carbon atom adjacent to the highly electronegative -CF3 group.

This charge distribution is critical for predicting how the molecule will dock into the active site of a biological target.

Global Reactivity Descriptors

These descriptors quantify the insights from FMO analysis. They are calculated using the energies of the HOMO and LUMO orbitals.

Caption: Relationship between FMO energies and global reactivity descriptors.

| Descriptor | Formula | Interpretation |

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | The molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. A high value corresponds to high stability.[12] |

| Chemical Softness (S) | S = 1 / 2η | The reciprocal of hardness; a measure of reactivity. |

| Electrophilicity Index (ω) | ω = μ² / 2η (where μ = -χ) | A measure of the energy stabilization when the molecule accepts electrons; indicates its strength as an electrophile.[9] |

Given the presence of multiple electron-withdrawing groups, 3-Chloro-6-(trifluoromethyl)picolinonitrile is expected to have a high electronegativity and a significant electrophilicity index, classifying it as a strong electrophile.

Dipole Moment

The molecule is highly asymmetric with several polar bonds (C-F, C-Cl, C-N, C≡N). This will result in a substantial net molecular dipole moment. A large dipole moment suggests that the molecule will be polar, influencing its solubility in various solvents and its ability to participate in dipole-dipole interactions, which are crucial for molecular recognition and binding.

Conclusion

The theoretical investigation of 3-Chloro-6-(trifluoromethyl)picolinonitrile via DFT provides critical insights into its electronic structure and reactivity. The computational protocol detailed herein offers a robust and scientifically grounded method for this analysis. The results predict a molecule with high kinetic stability, characterized by a large HOMO-LUMO gap. The MEP analysis identifies distinct electron-rich and electron-poor regions, highlighting the nitrogen atoms as primary sites for electrophilic interaction and hydrogen bonding. Furthermore, the global reactivity descriptors are expected to classify the molecule as a strong electrophile.

These theoretical findings are invaluable for medicinal chemists and materials scientists. They provide a predictive understanding of the molecule's behavior, guiding synthetic efforts, and aiding in the rational design of novel compounds with tailored properties for applications in drug discovery and agrochemical development.

References

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 333-344.

-

Gedikli, S., et al. (2022). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances, 12(42), 27320-27329.

-

ResearchGate. (n.d.). Vibrational, Electronic, and Structural Properties of 6-Nitro- and 6-Amino-2-Trifluoromethylchromone: An Experimental and Theoretical Study.

-

El-Sayed, Y. S., et al. (2017). Molecular structure, HOMO–LUMO, and NLO studies of some quinoxaline 1,4-dioxide derivatives: Computational (HF and DFT) analysis. Journal of Taibah University for Science, 11(6), 1114-1124.

-

WuXi AppTec. (2021). Assessing Reactivity with LUMO and HOMO Energy Gap. WuXi Chemistry.

-

Hassan, M. A., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1368601.

-

Al-Hourani, B. J. (2013). DFT Study of Monochlorinated Pyrene Compounds. Computational Chemistry, 1(1), 1-8.

-

Singh, P., et al. (2015). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Journal of Chemical Sciences, 127(8), 1385-1395.

-

Shakil, M., et al. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Journal of Biomolecular Structure and Dynamics, 38(9), 2735-2751.

-

Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications.

-

DergiPark. (2022). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. Journal of the Turkish Chemical Society Section A: Chemistry, 9(3), 885-900.

-

ResearchGate. (n.d.). Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline.

-

Türker, L., & Gümüş, S. (2010). A DFT Study on Nitro Derivatives of Pyridine. Central European Journal of Energetic Materials, 7(1), 19-38.

-

Bolte, M., et al. (2008). Differences in electronic properties of fluorinated and trifluoromethylated fullerenes revealed by their propensity for dianion formation. The Journal of Chemical Physics, 128(5), 054301.

-

Prensip Journals. (2022). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences. Advanced Engineering Journal, 2(2), 52-64.

-

ChemUniverse. (n.d.). 6-CHLORO-3-(TRIFLUOROMETHYL)PICOLINONITRILE.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. Differences in electronic properties of fluorinated and trifluoromethylated fullerenes revealed by their propensity for dianion formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DFT Study of Monochlorinated Pyrene Compounds [scirp.org]

- 6. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

- 7. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. ias.ac.in [ias.ac.in]

- 9. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. prensipjournals.com [prensipjournals.com]

Methodological & Application

Application Note & Protocol: Strategic C-C Bond Formation via Suzuki-Miyaura Coupling with 3-Chloro-6-(trifluoromethyl)picolinonitrile

Introduction: The Strategic Value of the 6-(Trifluoromethyl)picolinonitrile Scaffold

In the landscape of modern drug discovery and materials science, privileged scaffolds that offer a blend of metabolic stability, desirable electronic properties, and versatile synthetic handles are of paramount importance. The 3-substituted-6-(trifluoromethyl)picolinonitrile framework is one such scaffold. The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity by altering its electronic nature and conformational preferences.[1][2] The nitrile moiety is not merely a placeholder; it is a versatile functional group and a key pharmacophore in numerous approved drugs, often participating in crucial hydrogen bonding interactions within biological targets.[3]

3-Chloro-6-(trifluoromethyl)picolinonitrile serves as a robust and readily available starting material for introducing this valuable scaffold into more complex molecules. Among the arsenal of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a premier tool for forming carbon-carbon bonds.[4][5] This Nobel Prize-winning reaction offers a powerful and functional-group-tolerant method for coupling organoboron compounds with organic halides.[4]

This guide provides a detailed examination of the Suzuki-Miyaura coupling using 3-Chloro-6-(trifluoromethyl)picolinonitrile. We will delve into the mechanistic underpinnings, offer a field-tested experimental protocol, and discuss key optimization parameters to empower researchers in their synthetic endeavors. A particular focus will be placed on addressing the inherent challenge of using an electron-deficient heteroaryl chloride, which is typically less reactive than its bromide or iodide counterparts.[6][7]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8][9] Understanding this mechanism is critical for rational troubleshooting and optimization.

The three key steps are:

-

Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-chlorine bond of the 3-Chloro-6-(trifluoromethyl)picolinonitrile. This is often the rate-determining step of the entire cycle, particularly for the less reactive C-Cl bond.[8] The electron-withdrawing nature of the trifluoromethyl and nitrile groups on the picoline ring can influence the kinetics of this step.

-

Transmetalation: In this step, the organic group from the organoboron species (R² in the diagram) is transferred to the palladium(II) center. This process is critically facilitated by a base. The base activates the boronic acid to form a more nucleophilic boronate complex (e.g., [R²B(OH)₃]⁻), which then readily transfers its organic moiety to the palladium, displacing the halide.[4][10][11]

-